4-Chlorobenzoyl methyl glycine

Vue d'ensemble

Description

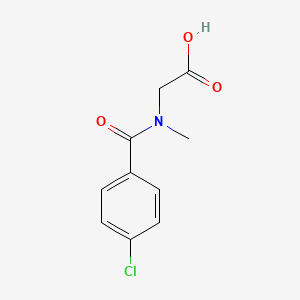

4-Chlorobenzoyl methyl glycine is an organic compound that features a benzoyl group substituted with a chlorine atom at the para position and a glycine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzoyl methyl glycine typically involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amino group of glycine. Common bases used in this reaction include sodium hydroxide or potassium carbonate, which help to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Amidation with 4-Chlorobenzoyl Chloride

Glycine methyl ester reacts with 4-chlorobenzoyl chloride under alkaline conditions to form the target compound. Optimized parameters from patent data include:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 5–10 | 95 |

| Diethyl ether | Sodium bicarbonate | 25 | 91 |

| Tetrahydrofuran | Sodium carbonate | 25 | 87 |

This reaction proceeds via nucleophilic acyl substitution, where the glycine amine attacks the electrophilic carbonyl of 4-chlorobenzoyl chloride .

Alternative Acylation with 4-Chlorobenzoylazide

4-Chlorobenzoylazide reacts with glycine methyl ester at room temperature, yielding 4-chlorobenzoyl derivatives in 60–90% without racemization. This method is effective for hindered amines and secondary amines .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 4-chlorobenzoyl glycine:

-

Basic hydrolysis : Using NaOH in methanol/ethanol at 60°C achieves >90% yield .

-

Enzymatic resolution : Agrobacterium radiobacter selectively hydrolyzes the (S)-enantiomer, producing S-(+)-4-chlorobenzoyl glycine with 99.4% enantiomeric excess (ee) at 40°C .

Thermal Decomposition

Pyrolysis of the ester at elevated temperatures (>100°C) generates 2,5-diketopiperazine via intramolecular cyclization, a common degradation pathway for glycine esters .

Chlorination with Phosphorus Pentachloride

In toluene at 80–110°C, the compound reacts with PCl₅ to form an imine chloride intermediate. This step is critical for synthesizing advanced intermediates in drug development (e.g., rebamipide):

| Solvent | Chlorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | PCl₅ | 80–110 | 91 |

The product serves as a substrate for nucleophilic substitution with amines or alcohols .

Microbial Dehalogenation

In environmental systems, microbial enzymes (e.g., 4-chlorobenzoate-CoA dehalogenase) catalyze hydrolytic dechlorination, converting 4-chlorobenzoyl derivatives to 4-hydroxy analogs. This pathway is critical for biodegrading chlorinated pollutants .

Enzymatic Modifications

Bacterial lipases and esterases selectively modify the ester group, enabling chiral resolution or prodrug activation. For example, Bacillus spp. hydrolyze the ester under mild conditions (pH 9, 35–45°C) with minimal side reactions .

Nucleophilic Acyl Substitution

The 4-chlorobenzoyl group undergoes substitution with:

Electrophilic Aromatic Substitution

The aromatic ring participates in nitration or sulfonation, though the electron-withdrawing chlorine substituent reduces reactivity. Directed ortho-metallation has been reported for further functionalization .

Spectroscopic Data

Applications De Recherche Scientifique

4-Chlorobenzoyl methyl glycine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-chlorobenzoyl methyl glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in the synthesis of proteins or nucleic acids, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-chlorobenzoyl methyl glycine.

4-Chlorobenzoic acid: Another related compound with similar structural features.

4-Chlorobenzamide: Shares the benzoyl group with a chlorine substitution but differs in the amide linkage.

Uniqueness: this compound is unique due to its combination of a benzoyl group with a chlorine atom and a glycine moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Activité Biologique

Overview

4-Chlorobenzoyl methyl glycine (CBMG) is an organic compound characterized by a benzoyl group with a para-substituted chlorine atom and a glycine moiety. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of CBMG, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClNO₂

- Molecular Weight : 175.12 g/mol

- CAS Number : 35876-36-9

CBMG's biological activity is primarily attributed to its interaction with various enzymes and receptors. The presence of the benzene ring allows for resonance stabilization, facilitating interactions with target proteins. Notably, similar compounds have demonstrated effects on DNA methylation processes following cell activation and proliferation, suggesting a role in epigenetic regulation.

Target Enzymes

Research indicates that CBMG may inhibit serine proteases, including enteropeptidase, which is crucial for protein digestion. This inhibition can lead to increased fecal protein output in animal models, indicating its potential as a therapeutic agent for conditions related to protein malabsorption .

Pharmacokinetics

The pharmacokinetic profile of CBMG suggests moderate absorption and distribution characteristics. Environmental factors such as temperature and pH can significantly influence its stability and efficacy.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of CBMG analogs on enteropeptidase demonstrated that modifications to the structure could enhance inhibitory potency. Specifically, compounds with additional carboxylic acid moieties showed increased binding affinity, leading to lower IC50 values (the concentration at which the compound inhibits 50% of the enzyme activity) .

Study 2: Stability and Efficacy

Another investigation assessed the aqueous stability of CBMG derivatives under various pH conditions. Results indicated that certain modifications improved stability without compromising enzyme inhibitory activity. This finding is crucial for developing effective therapeutic agents that require prolonged action in vivo .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzoyl chloride | Benzoyl group with chlorine | Precursor for synthesis of CBMG |

| 4-Chlorobenzoic acid | Carboxylic acid derivative | Exhibits similar enzyme inhibition properties |

| 4-Chlorobenzamide | Amide linkage instead of glycine | Different mechanism but shares some biological effects |

Propriétés

IUPAC Name |

2-[(4-chlorobenzoyl)-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFXVEBUXFOVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.